![molecular formula C12H8N2O4S B1386583 [5-(2-furyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid CAS No. 1082403-21-1](/img/structure/B1386583.png)
[5-(2-furyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid
Übersicht
Beschreibung
[5-(2-furyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid is a unique compound that belongs to the class of thieno[2,3-d]pyrimidines, which have garnered significant interest due to their versatile biological activities This compound features a furan ring fused to a thieno[2,3-d]pyrimidine core, which is further substituted with an acetic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2-furyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid typically involves multistep processes:
Starting Materials: : The synthesis begins with commercially available furan and thieno[2,3-d]pyrimidine precursors.
Cyclization: : The initial step often involves a cyclization reaction, where a furan derivative is combined with a thieno[2,3-d]pyrimidine under basic conditions to form the core structure.
Oxidation: : The intermediate product undergoes oxidation to introduce the oxo (carbonyl) functionality.
Acetic Acid Group Introduction: : The final step incorporates the acetic acid group through a carboxylation reaction or a direct substitution reaction with acetic anhydride or similar reagents.
Industrial Production Methods
Industrial production of this compound involves optimizing these synthetic routes for scale-up. This typically includes:
Continuous Flow Reactions: : Enhancing efficiency and yield by utilizing continuous flow reactors.
Catalysis: : Employing catalysts to facilitate key reactions and reduce reaction times.
Purification: : Implementing advanced purification techniques, such as crystallization or chromatography, to obtain high-purity product.
Analyse Chemischer Reaktionen
[5-(2-furyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid can participate in a variety of chemical reactions:
Types of Reactions
Oxidation: : Can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: : Reduction of the oxo group yields hydroxyl derivatives.
Substitution: : Electrophilic and nucleophilic substitutions on the furan or thieno[2,3-d]pyrimidine rings.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: : Halogens (Br2, Cl2), nucleophiles (amines, alkoxides).
Major Products Formed
Oxidation: : Formation of furano-pyrimidinediones.
Reduction: : Production of furyl-hydroxythieno[2,3-d]pyrimidines.
Substitution: : Substituted furyl-thieno[2,3-d]pyrimidines with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: : Utilized as a building block for the synthesis of complex molecules and novel materials.
Biology: : Investigated for its bioactivity, including antimicrobial, antiviral, and anticancer properties.
Medicine: : Potential therapeutic applications due to its pharmacological properties, such as enzyme inhibition and receptor modulation.
Industry: : Used in the development of organic electronic materials, dyes, and catalysts.
Wirkmechanismus
The mechanism by which [5-(2-furyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid exerts its effects varies depending on the application:
Biological Systems: : Interacts with specific enzymes or receptors, modulating their activity and resulting in desired therapeutic outcomes.
Molecular Targets: : May target DNA, proteins, or cellular signaling pathways, leading to effects such as apoptosis in cancer cells or inhibition of microbial growth.
Pathways: : Influences key biochemical pathways, including oxidative stress response and immune modulation.
Vergleich Mit ähnlichen Verbindungen
To appreciate the uniqueness of [5-(2-furyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid, let's compare it to similar compounds:
Similar Compounds
Thieno[2,3-d]pyrimidines: : Compounds like thieno[2,3-d]pyrimidine-4-one share the core structure but differ in substituents.
Furan Derivatives: : 2-Furylacetic acid, which lacks the thieno[2,3-d]pyrimidine moiety.
Pyrimidine Derivatives: : Compounds like 4-oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile.
Highlighting Uniqueness
The combination of the furan ring, thieno[2,3-d]pyrimidine core, and acetic acid functionality makes this compound distinct in its chemical reactivity and biological activity. It embodies unique structural features that are not commonly found in other compounds within the same class.
Got any thoughts or follow-up questions about this deep dive into this compound?
Eigenschaften
IUPAC Name |
2-[5-(furan-2-yl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4S/c15-9(16)4-14-6-13-11-10(12(14)17)7(5-19-11)8-2-1-3-18-8/h1-3,5-6H,4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NERDPZNXEMJDBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC3=C2C(=O)N(C=N3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-Methyl-N-[(5-piperidin-1-yl-2-furyl)methyl]amine](/img/structure/B1386507.png)
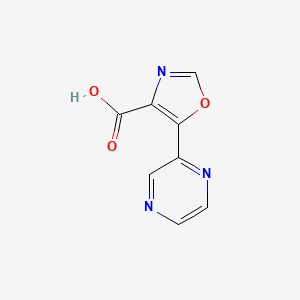
![[5-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1386510.png)
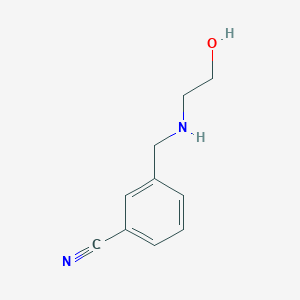

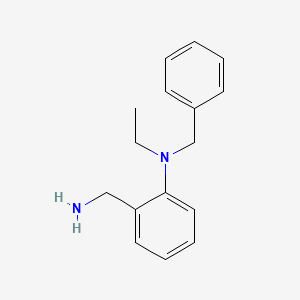
![3-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde](/img/structure/B1386514.png)
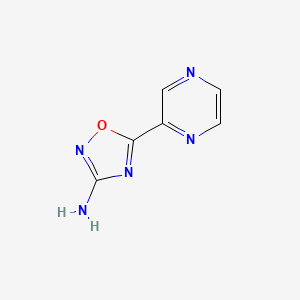
![4-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde](/img/structure/B1386516.png)
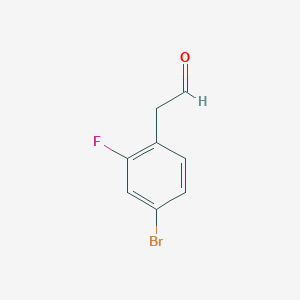
![[6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine](/img/structure/B1386520.png)
